2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid
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Overview
Description
2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is an organic compound with the molecular formula C24H22N2O5 It is a derivative of benzoic acid, characterized by the presence of propoxybenzoyl and amino groups attached to the benzoyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-propoxybenzoyl chloride.
Reaction: The benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3-amino benzoic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or amino groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst or alkylating agents (e.g., CH3I) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways and affect cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, used in food preservation, pharmaceuticals, and cosmetics.
Uniqueness
2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is unique due to its specific structural features, such as the presence of both propoxybenzoyl and amino groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[3-[(4-propoxybenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-2-14-31-19-12-10-16(11-13-19)22(27)25-18-7-5-6-17(15-18)23(28)26-21-9-4-3-8-20(21)24(29)30/h3-13,15H,2,14H2,1H3,(H,25,27)(H,26,28)(H,29,30) |
InChI Key |
FLHVDDTUHAHUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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